

Coumarin 480: Application Notes and Protocols for Bioimaging

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Compound of Interest

Compound Name: Coumarin 480

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Coumarin 480**, a versatile fluorescent probe, for its application in bioimaging. This document includes its photophysical properties, detailed experimental protocols, and visualizations to guide researchers in utilizing this probe for cellular imaging and sensing applications.

Introduction to Coumarin 480

Coumarin 480, also known as Coumarin 102, is a highly fluorescent organic compound belonging to the coumarin family of dyes.^[1] Its rigidized structure contributes to its excellent fluorescence properties, making it a valuable tool in various scientific disciplines, including bioimaging.^[1] Coumarin-based probes are known for their high quantum yields, photostability, and sensitivity to the cellular microenvironment, allowing for the visualization of a wide range of biological molecules and processes.^{[2][3]} The fluorescence of coumarin derivatives can be modulated by factors such as solvent polarity, pH, and interaction with specific analytes, making them suitable for the development of "smart" probes.^{[2][4]}

Photophysical and Chemical Properties

Coumarin 480 exhibits strong fluorescence in the blue-green region of the spectrum. Its photophysical properties can be influenced by the solvent environment.

Table 1: Quantitative Data for **Coumarin 480**

Property	Value	Solvent	Reference
Synonyms	Coumarin 102, 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[5]benzopyrano-[6,7,8-ij]quinolizin-11-one	-	[6]
CAS Number	41267-76-9	-	[6]
Molecular Formula	C ₁₆ H ₁₇ NO ₂	-	[6]
Molecular Weight	255.32 g/mol	-	[6]
Appearance	Pale yellow crystalline powder	-	[6]
Excitation Max (λ _{ex})	387 nm	Ethyl Acetate	[7]
Emission Max (λ _{em})	483 nm	Ethyl Acetate	[7]
Quantum Yield (Φ)	0.201	Ethyl Acetate	[7]

Applications in Bioimaging

Coumarin derivatives, including structures similar to **Coumarin 480**, have been successfully employed in a variety of bioimaging applications:

- **Organelle Staining:** Modified coumarin probes can selectively accumulate in specific organelles like the endoplasmic reticulum and lipid droplets, enabling the study of their dynamics.[2]
- **Ion Detection:** Coumarin-based chemosensors are designed to detect various metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺ through mechanisms like fluorescence quenching or enhancement upon binding.[2][8][9]
- **Sensing Cellular Microenvironment:** The sensitivity of coumarin fluorescence to polarity and viscosity allows for the investigation of changes within cellular microenvironments.[2][4]

- Detection of Reactive Oxygen Species (ROS): Coumarin probes have been developed to monitor oxidative stress by detecting ROS.[3]
- Drug Development: The pharmacological activities of coumarin derivatives make them interesting scaffolds for the development of new therapeutic agents, including anticancer drugs.[10][11] Their use as fluorescent probes can also aid in studying drug delivery and cellular responses.

Experimental Protocols

The following are generalized protocols for utilizing **Coumarin 480** and other coumarin-based probes for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific application and cell line.

Protocol 1: General Live-Cell Staining and Imaging

This protocol outlines the basic steps for staining live cells with a coumarin-based fluorescent probe.

Materials:

- **Coumarin 480** stock solution (e.g., 1-10 mM in DMSO)
- Mammalian cells (e.g., HeLa, MCF7) cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

- Cell Preparation: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency (typically 50-70%).
- Probe Preparation: Prepare a fresh working solution of the coumarin probe by diluting the stock solution in serum-free medium or an appropriate buffer to the desired final

concentration (typically 1-10 μM).

- Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
- Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
- Washing: Remove the probe solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.^[2]
- Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Acquire fluorescent images using a fluorescence microscope with excitation and emission wavelengths appropriate for **Coumarin 480** (e.g., excitation around 405 nm and emission collection around 450-500 nm).^[2]

Protocol 2: Detection of Metal Ions (General Principle)

This protocol describes a general workflow for using a coumarin-based chemosensor to detect intracellular metal ions. The specific probe and its mechanism of action (fluorescence enhancement or quenching) will determine the exact analysis.

Materials:

- Coumarin-based metal ion sensor stock solution (in DMSO)
- Cells cultured on glass-bottom dishes
- Complete cell culture medium
- PBS
- Solution of the target metal ion (e.g., CuSO₄) for positive control
- Chelator solution (e.g., EDTA) for negative control
- Fluorescence microscope or plate reader

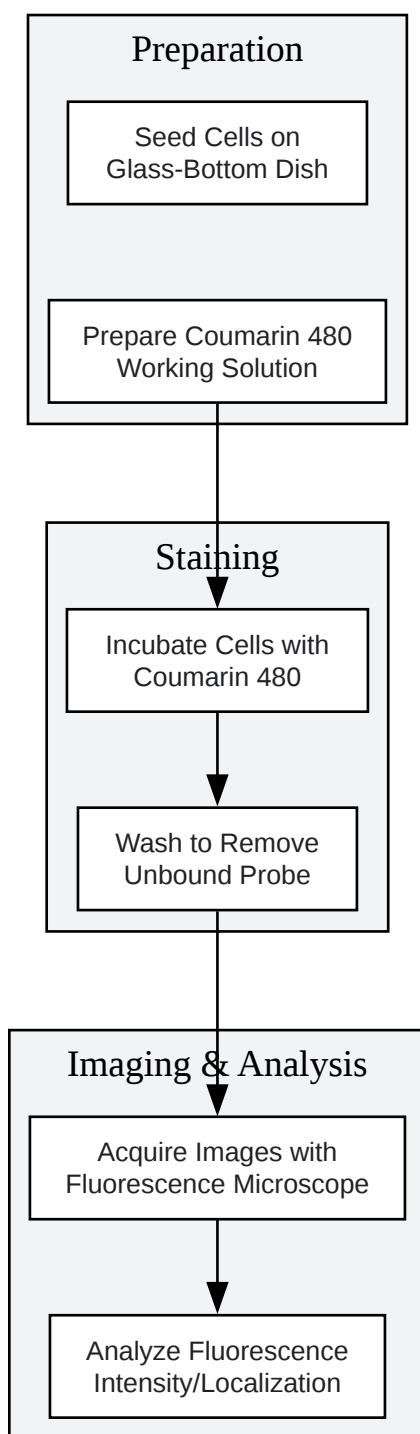
Procedure:

- **Cell Preparation and Staining:** Follow steps 1-4 from Protocol 1 to load the cells with the coumarin-based sensor.
- **Baseline Imaging:** Wash the cells as described in Protocol 1 (step 5) and acquire baseline fluorescence images.
- **Analyte Addition:** Treat the cells with the solution containing the metal ion of interest at various concentrations. Include untreated cells as a negative control.
- **Incubation:** Incubate for a specific period to allow for the interaction between the probe and the ion.
- **Imaging and Analysis:** Acquire fluorescence images or measurements. Compare the fluorescence intensity of the treated cells to the baseline and control cells. A significant change in fluorescence (increase or decrease, depending on the probe) indicates the detection of the metal ion.

Visualizations

Experimental Workflow for Bioimaging with Coumarin 480

The following diagram illustrates a typical workflow for a cell-based fluorescence imaging experiment using **Coumarin 480**.

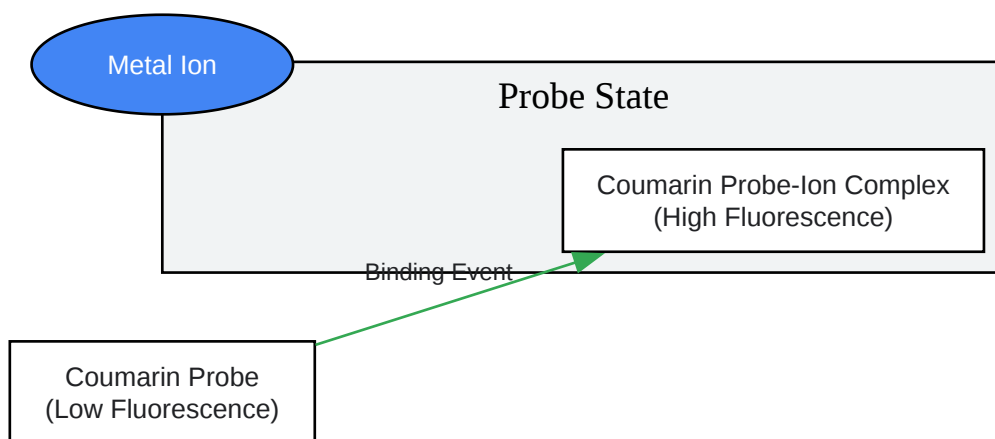


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Caption: General workflow for live-cell imaging using **Coumarin 480**.

Signaling Pathway for Ion Detection using a Coumarin-Based Probe

This diagram illustrates the general principle of a coumarin-based fluorescent probe designed for the detection of a specific metal ion, leading to a change in fluorescence.



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Caption: Mechanism of a turn-on coumarin probe for metal ion detection.

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